2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide
Description
2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide is a substituted acetamide derivative featuring a 3-chlorobenzyl group and an isopropyl group attached to the nitrogen atom of the acetamide backbone.
Properties
IUPAC Name |
2-amino-N-[(3-chlorophenyl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-9(2)15(12(16)7-14)8-10-4-3-5-11(13)6-10/h3-6,9H,7-8,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOJGUAOHASDBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)Cl)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide typically involves the reaction of 3-chlorobenzylamine with isopropylamine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide has been explored for its potential therapeutic properties, particularly in the following areas:
- Anti-inflammatory Activity: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as asthma and rheumatoid arthritis.
- Neuroprotective Effects: Research indicates that it may offer protection against neurotoxicity by modulating neurotransmitter systems, particularly GABA receptors. This modulation can influence synaptic transmission and neuroinflammation.
Biochemical Probes
The compound is being investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes could provide insights into various physiological processes.
Neurotoxicity Assessment
A study was conducted using HT22 cells to evaluate the neuroprotective effects of this compound. The results indicated that at certain concentrations, the compound significantly improved cell viability against glutamate-induced toxicity, suggesting its potential as a neuroprotective agent.
Inflammatory Response Modulation
In vitro studies demonstrated that this compound could reduce the release of pro-inflammatory cytokines in macrophages. The findings support its therapeutic potential in conditions characterized by excessive inflammation.
Mechanism of Action
The mechanism of action of 2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzyl Group
a. 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide
- Structure : Differs by having both chloro and fluoro substituents at the 2- and 6-positions of the benzyl ring.
- Properties :
- Comparison : The additional fluorine atom could enhance electronegativity and metabolic stability compared to the 3-chloro derivative.
b. 2-Chloro-N-isopropyl-N-(3-(trifluoromethyl)benzyl)acetamide
- Structure: Replaces the amino group with chlorine and introduces a trifluoromethyl group at the 3-position of the benzyl ring.
- Properties: Molecular formula: C₁₃H₁₅ClF₃NO; molecular weight: 293.71 .
- Comparison: The trifluoromethyl group increases hydrophobicity and may improve binding to hydrophobic enzyme pockets, but the absence of the amino group likely reduces nucleophilic reactivity .
Variations in N-Substituents
a. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
- Structure : Features a trifluoroethyl group instead of benzyl and isopropyl substituents.
- Synthesis : Prepared via methods involving amidation or alkylation, as described in patent WO 2012/047543 .
b. 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide
- Structure : Incorporates a dihydrobenzodioxin ring system and a methyl group instead of isopropyl.
- Comparison : The fused oxygen-containing ring may improve solubility and π-π stacking interactions, while the smaller methyl group reduces steric hindrance .
Biological Activity
2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features an acetamide functional group attached to a benzyl moiety with a chlorine substituent. This configuration enhances its lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is C12H15ClN2O, with a molar mass of approximately 240.71 g/mol.
The biological activity of this compound is primarily attributed to:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It can bind to cellular receptors, modulating signal transduction pathways that influence cell behavior.
- Gene Expression : The compound may impact gene expression and protein synthesis by interacting with transcription factors.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comments |
|---|---|---|
| Staphylococcus aureus | 8 μg/mL | Effective against MRSA strains |
| Escherichia coli | >100 μg/mL | Limited efficacy observed |
| Candida albicans | 16 μg/mL | Moderate antifungal activity |
The compound's structural modifications, particularly the presence of halogens, appear to enhance its efficacy against these microorganisms .
Anticancer Activity
In addition to antimicrobial effects, this compound has shown promise in anticancer applications. Studies have reported cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Comments |
|---|---|---|
| A549 (Lung cancer) | 15 μM | Induces apoptosis |
| MCF-7 (Breast cancer) | 10 μM | Cell cycle arrest observed |
| PC-3 (Prostate cancer) | 12 μM | Significant growth inhibition |
The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for preventing cancer cell proliferation .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of acetamides, including this compound. Results indicated that compounds with chloro substitutions exhibited enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In a recent study focusing on the anticancer potential of acetamide derivatives, this compound was found to significantly reduce cell viability in multiple cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
